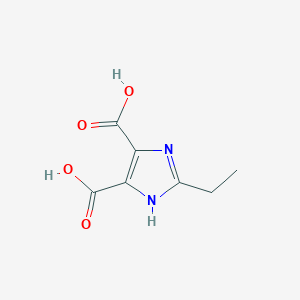

2-ethyl-1H-imidazole-4,5-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethyl-1H-imidazole-4,5-dicarboxylic acid” is a derivative of “4,5-Imidazoledicarboxylic acid”, which is an imidazole used for research purposes . It is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .

Applications De Recherche Scientifique

Antioxidant Capacity Reaction Pathways

2-ethyl-1H-imidazole-4,5-dicarboxylic acid, as part of the imidazole compounds, is involved in antioxidant capacity assays like the ABTS/potassium persulfate decolorization assay. This assay is significant for evaluating the antioxidant capacity, with imidazole compounds forming coupling adducts with ABTS radicals or undergoing oxidation. The exact contribution of these reactions to the total antioxidant capacity and the relevance of their oxidation products are areas of ongoing research. The specific reactions, like coupling, might influence the comparison between antioxidants, highlighting the importance of understanding these processes in applications involving antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antimicrobial Agent Potential

Imidazole compounds have been utilized extensively due to their antimicrobial properties, serving as intermediaries in the synthesis of antifungal drugs and pesticides. With a significant focus on imidazole's activity against microbial resistance, there's an emphasis on synthesizing more derivatives in the laboratory to inhibit the growth of new strains of organisms, signifying the potential for this compound derivatives to contribute to antimicrobial research (American Journal of IT and Applied Sciences Research, 2022).

Antitumor Activity

Derivatives of imidazole, including this compound, are being investigated for their antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have shown promise, some even progressing to preclinical testing stages. The exploration of these structures is pertinent to discovering new antitumor drugs and compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis of Pharmaceutical Compounds

Imidazole derivatives, including this compound, are foundational in the development of various pharmacological preparations. The unique position of imidazole derivatives in medicinal chemistry, being part of natural compounds and medicinal preparations, underlines the importance of synthesizing biologically active and practically useful molecules with an obligatory imidazole cycle. This synthesis is crucial for developing new effective domestic pharmacological preparations and biologically active substances (Kaldybayeva, Malmakova, Yu, & Neborak, 2022).

Mécanisme D'action

Target of Action

Similar compounds such as 4,5-imidazoledicarboxylic acid have been used in the synthesis of n-substituted cyclic imides with anticancer and anti-inflammatory activities, and to prepare imidazolecarboxamide derivatives with cannabinoid cb2 receptor antagonistic activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and π-π stacking interactions due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to play a role in various biochemical processes, including the regulation of ph in biological systems and the coordination of metal ions in enzymes .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of imidazole derivatives .

Propriétés

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABYSXCDWOEBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031976 |

Source

|

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-22-6 |

Source

|

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) primarily used for in the provided research papers?

A1: H3EIDC is primarily employed as an organic ligand in the synthesis of metal-organic frameworks (MOFs) [, , , , , , , , ]. These MOFs have potential applications in areas like gas adsorption, catalysis, and photoluminescence.

Q2: How does the structure of H3EIDC influence the dimensionality and topology of the resulting MOFs?

A2: H3EIDC can be singly, doubly, or triply deprotonated, adopting various coordination modes (μ1 to μ5) with metal ions [, , ]. This versatility leads to diverse structural motifs, ranging from 0D tetranuclear squares [] to 3D frameworks with specific topologies like SrSi2 [] and (83)2(85.10)-tfc []. The alkyl substituent on the 2-position of the imidazole ring also plays a role in determining the overall symmetry and packing of the framework [].

Q3: What are some interesting properties observed in MOFs containing H3EIDC?

A3: H3EIDC-based MOFs exhibit several interesting properties, including:

- Photoluminescence: Many of the reported MOFs, particularly those incorporating d10 metals like Zn(II) and Cd(II), display strong blue emissions at room temperature, making them potentially useful in optoelectronic applications [, ].

- Magnetic Properties: The presence of paramagnetic metal centers like Co(II) and Ni(II) in H3EIDC-based MOFs can lead to interesting magnetic behaviors. For instance, antiferromagnetic interactions between Co(II) centers have been observed [, ].

- Gas Adsorption: Some H3EIDC-based MOFs show potential for gas adsorption, particularly after the removal of guest molecules from their frameworks, opening avenues for applications in gas storage and separation [].

Q4: Are there any challenges associated with using H3EIDC in MOF synthesis?

A4: Controlling the degree of deprotonation and coordination modes of H3EIDC can be challenging []. Factors like solvent, pH, and metal-to-ligand ratio significantly influence the final structure of the MOF [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)

![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)

![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)

![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)

![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)